molecular formula C15H14FN3O2 B2483157 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine CAS No. 2415541-78-3

6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine

Cat. No. B2483157
CAS RN: 2415541-78-3
M. Wt: 287.294
InChI Key: VHQDBSKNLLVGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This molecule is an inhibitor of protein kinase B (AKT), a key signaling molecule that regulates cell survival, proliferation, and metabolism.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine involves the inhibition of 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine activity. 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine is a key signaling molecule that regulates various cellular processes, including cell survival, proliferation, and metabolism. Inhibition of 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine activity leads to the activation of downstream signaling pathways, which results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine has been shown to have significant biochemical and physiological effects. It has been demonstrated to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine in lab experiments is its specificity for 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine inhibition. This compound has been shown to selectively inhibit 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine activity without affecting other signaling pathways. However, one of the limitations of using this compound is its low solubility, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine. One potential direction is the evaluation of its efficacy in clinical trials for the treatment of various diseases, including cancer and diabetes. Another direction is the identification of potential drug targets for combination therapy with this compound. Furthermore, the development of more soluble analogs of this compound could improve its utility in experimental settings. Finally, the investigation of the potential side effects and toxicity of this compound is important for its safe use in clinical settings.

Synthesis Methods

The synthesis of 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 6-amino-5-fluoropyrimidine to obtain the desired compound. The final product is purified by column chromatography.

Scientific Research Applications

6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to inhibit 6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine activity, which is involved in the development and progression of various diseases, including cancer, diabetes, and neurodegenerative disorders. Therefore, this compound has been evaluated as a potential drug candidate for the treatment of these diseases.

properties

IUPAC Name

6-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c16-13-14(9-1-2-9)17-8-18-15(13)19-10-3-4-11-12(7-10)21-6-5-20-11/h3-4,7-9H,1-2,5-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQDBSKNLLVGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NC3=CC4=C(C=C3)OCCO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-fluoropyrimidin-4-amine

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